

Spectroscopic Analysis of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-5-(methoxymethyl)phenol	
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This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound **2-Amino-5-(methoxymethyl)phenol**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, MS) and provides standardized experimental protocols for their acquisition.

Please note: As of the compilation of this guide, experimental spectroscopic data for **2-Amino-5-(methoxymethyl)phenol** is not readily available in publicly accessible scientific literature and databases. The data presented herein is predicted based on the chemical structure and spectroscopic principles, alongside data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-5-(methoxymethyl)phenol**. These predictions are crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~6.8	d	1H	Ar-H
~6.7	dd	1H	Ar-H
~6.6	d	1H	Ar-H
~4.8 (broad s)	2H	-NH ₂	
~4.5 (broad s)	1H	-OH	
~4.3	S	2H	-CH ₂ -O
~3.3	S	3H	-O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~145	Ar-C-OH
~138	Ar-C-NH ₂
~130	Ar-C
~118	Ar-CH
~116	Ar-CH
~115	Ar-CH
~74	-CH ₂ -O
~58	-O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Strong, Broad	O-H and N-H stretching
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1620-1580	Strong	N-H bending and Aromatic C=C stretching
1520-1480	Strong	Aromatic C=C stretching
1250-1200	Strong	Aryl C-O stretching
1150-1080	Strong	C-O-C stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
153	[M] ⁺ (Molecular Ion)
122	[M - OCH₃] ⁺
123	[M - CH ₂ O] ⁺
108	[M - CH ₂ OCH ₃] ⁺

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on common fragmentation pathways for phenols and ethers.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.



- Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.
- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a protondecoupled pulse sequence is typically employed to simplify the spectrum. The number of scans will depend on the sample concentration.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.[3]
- Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal.[4] The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

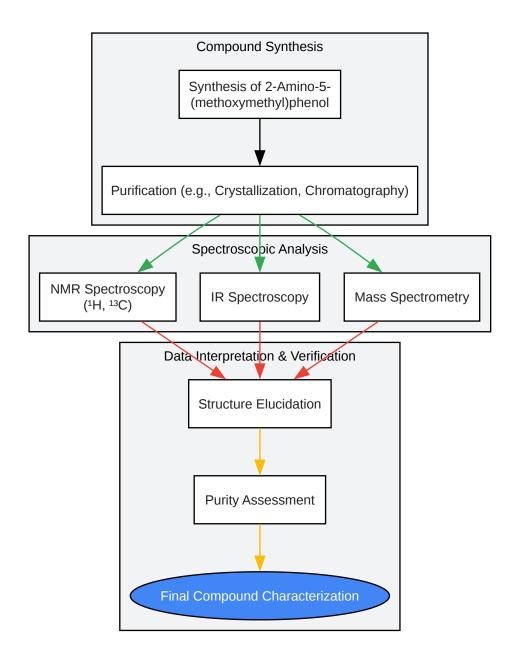
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: For Electron Ionization (EI-MS), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.



Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **2-Amino-5-(methoxymethyl)phenol**.



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Workflow for Spectroscopic Characterization

This document serves as a foundational guide for the spectroscopic analysis of **2-Amino-5-** (methoxymethyl)phenol. Researchers are encouraged to use these predicted data and



protocols as a starting point for their experimental work.

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